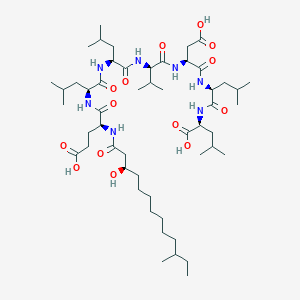

Gageostatin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gageostatin A is a natural product found in Bacillus with data available.

Applications De Recherche Scientifique

Myostatin in Muscle and Disease Management

Myostatin, a member of the TGF-beta family, is a key regulator of skeletal muscle growth. Its inhibition or deficiency has been a focal point of research due to its potential therapeutic applications. Myostatin-null mice display increased muscle mass, improved muscle regeneration, and reduced fat accumulation. These findings underscore the potential of myostatin inhibition in treating muscle degeneration and obesity-related conditions (Mcpherron & Lee, 2002). Similarly, myostatin blockade in dystrophic mice led to increased muscle mass and strength, reduced muscle degeneration, and decreased serum creatine kinase levels, suggesting its viability as a therapeutic target for muscle-wasting diseases like Duchenne muscular dystrophy (DMD) (Bogdanovich et al., 2002).

Myostatin's Role in Metabolism and Diabetes Management

Myostatin-deficient mice not only have increased muscle mass but also exhibit improved insulin sensitivity and glucose uptake. The absence of myostatin results in elevated levels of AMPK, a key energy regulator, which in turn enhances insulin sensitivity. This connection between myostatin and metabolic pathways highlights its potential as a target for managing diabetes and obesity (Zhang et al., 2011).

Myostatin and Bone Health

Myostatin also plays a role in bone health, with evidence suggesting that it directly influences osteoclast differentiation. Myostatin deficiency or inhibition leads to increased bone formation and reduced inflammatory joint destruction, as observed in models of rheumatoid arthritis (RA). This finding opens up potential therapeutic avenues for treating RA and other bone-related conditions (Dankbar et al., 2015).

Myostatin in Cardiovascular Health

In the realm of cardiovascular health, myostatin has been recognized as a regulator of cardiomyocyte growth. It modulates key signaling pathways, such as Akt signaling, which influences the growth response of cardiomyocytes. Understanding myostatin's role in the heart can provide insights into therapeutic strategies for heart-related ailments (Morissette et al., 2006).

CRISPR/Cas9 and Myostatin Knockout Models

The advent of CRISPR/Cas9 technology has facilitated the creation of myostatin knockout models in various species, such as rabbits and goats. These models offer a deeper understanding of myostatin's role in muscle development and its potential implications in livestock production. However, they also raise concerns about health issues associated with myostatin knockout, necessitating further research into its safety and broader implications (Guo et al., 2016).

Propriétés

Formule moléculaire |

C52H93N7O14 |

|---|---|

Poids moléculaire |

1040.33 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[3-difluoromethyl-4-phosphoanilinami](/img/no-structure.png)